REACTION_CXSMILES
|
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[C:15]([NH:21][CH2:22][C:23]([O:25][CH2:26][CH3:27])=[O:24])(=O)[C:16]([CH3:19])([CH3:18])[CH3:17].[OH-].[Na+]>C(Cl)(Cl)Cl>[CH3:17][C:16]([C:15]1[O:24][C:23]([O:25][CH2:26][CH3:27])=[CH:22][N:21]=1)([CH3:19])[CH3:18] |f:2.3|
|
Name
|
|
Quantity
|
163.8 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
107.8 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)NCC(=O)OCC
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under a nitrogen atmosphere for 14 hours
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
STIRRING
|
Details
|
vigorously stirred for 1/2 hour
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
to separate into two phases
|
Type
|
WASH
|
Details
|
the organic phase is washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
Distillation of the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C=1OC(=CN1)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |